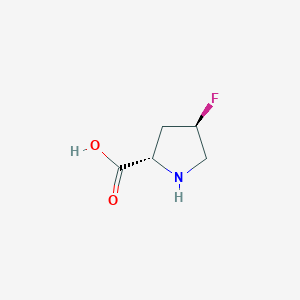

(4R)-4-Fluoro-L-proline

Descripción

The exact mass of the compound (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWHMENIDGOELV-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313977 | |

| Record name | (4R)-4-Fluoro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2507-61-1, 21156-44-5 | |

| Record name | (4R)-4-Fluoro-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2507-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-Fluoro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 21156-44-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4R)-4-Fluoro-L-proline: A Technical Guide to its Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4R)-4-Fluoro-L-proline, a fluorinated analog of the naturally occurring amino acid (2S,4R)-4-hydroxy-L-proline, has emerged as a valuable tool in chemical biology, medicinal chemistry, and drug discovery. Its unique stereoelectronic properties, arising from the strategic placement of a fluorine atom, allow for the fine-tuning of peptide and protein conformation, stability, and biological activity. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, offering a detailed examination of the seminal synthetic methodologies and their evolution. Experimental protocols for key historical syntheses are provided, alongside a comparative analysis of their quantitative data, to offer researchers a comprehensive understanding of this important molecule's origins.

Discovery and Early Significance

The first synthesis and biological investigation of 4-fluoroprolines were reported in 1965 by Gottlieb, Fujita, Udenfriend, and Witkop.[1] Their work was initially aimed at understanding the mechanism of collagen hydroxylation, a critical post-translational modification. They successfully demonstrated that both cis- and trans-4-fluoro-L-proline could be incorporated into proteins.[1] This pioneering research laid the groundwork for the use of fluorinated proline analogs as probes to study protein structure and function.

Historical Synthetic Routes

The synthesis of this compound and its diastereomers has evolved significantly since its initial discovery. Early methods relied on nucleophilic substitution of activated hydroxyproline derivatives with inorganic fluoride sources. Subsequent advancements introduced more efficient and selective fluorinating agents, improving yields and stereochemical control.

The Seminal 1965 Synthesis by Gottlieb, Fujita, Udenfriend, and Witkop

The first reported synthesis of cis- and trans-4-fluoro-L-proline utilized commercially available L-hydroxyproline and L-allo-hydroxyproline as starting materials. The core of this methodology involved the activation of the hydroxyl group as a tosylate, followed by nucleophilic displacement with potassium bifluoride in ethylene glycol.

Logical Workflow of the 1965 Synthesis:

Synthesis of N-Tosyl-L-hydroxyproline methyl ester and N-Tosyl-L-allo-hydroxyproline methyl ester: The starting hydroxyproline isomers were first converted to their corresponding N-tosylated methyl esters. This was achieved by tosylation of the amino group followed by esterification of the carboxylic acid.

General Procedure for Fluorination: A mixture of the N-tosylated hydroxyproline methyl ester and potassium bifluoride in ethylene glycol was heated. The reaction mixture was then cooled, diluted with water, and extracted. The crude product was purified to yield the corresponding N-tosyl-4-fluoro-L-proline methyl ester. Subsequent hydrolysis of the ester and removal of the tosyl group afforded the final 4-fluoro-L-proline isomer.

Evolution of Fluorination Techniques

While the original synthesis was groundbreaking, the use of potassium bifluoride required harsh reaction conditions and often resulted in modest yields. Later developments focused on the use of milder and more efficient fluorinating agents.

Deoxyfluorination with Diethylaminosulfur Trifluoride (DAST): In the late 1990s, the use of diethylaminosulfur trifluoride (DAST) became a popular method for the deoxyfluorination of alcohols. This reagent allowed for the direct conversion of N-protected hydroxyproline derivatives to their corresponding fluorinated analogs under milder conditions, generally leading to improved yields and stereoselectivity.

Modern Approaches with Morpholinosulfur Trifluoride: More recent advancements have seen the use of reagents like morpholinosulfur trifluoride, which offers a safer and often more efficient alternative to DAST for the synthesis of 4-fluoroprolines. These modern methods typically start with readily available (2S,4R)-N-Boc-4-hydroxy-L-proline.

Workflow for Modern Deoxyfluorination:

Synthesis of N-Boc-cis-4-fluoro-L-proline methyl ester from N-Boc-trans-4-hydroxy-L-proline methyl ester using DAST: To a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester in dichloromethane at low temperature (e.g., -78 °C) is slowly added a solution of diethylaminosulfur trifluoride (DAST) in dichloromethane. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched, and the organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography to yield N-Boc-cis-4-fluoro-L-proline methyl ester.

Comparative Data of Historical Syntheses

The following table summarizes key quantitative data from the seminal 1965 synthesis and a representative modern approach, highlighting the advancements in yield and efficiency.

| Parameter | Gottlieb et al. (1965) - this compound | Modern Deoxyfluorination (Illustrative) |

| Starting Material | N-Tosyl-L-hydroxyproline methyl ester | N-Boc-trans-4-hydroxy-L-proline methyl ester |

| Fluorinating Agent | Potassium bifluoride (KHF₂) | Diethylaminosulfur trifluoride (DAST) |

| Solvent | Ethylene glycol | Dichloromethane |

| Reaction Temperature | High temperature | Low to ambient temperature |

| Overall Yield | Modest | Generally high |

| Stereochemical Outcome | Inversion of configuration | Inversion of configuration |

Conclusion

The journey from the initial discovery of this compound to its current widespread use is a testament to the advancements in synthetic organic chemistry. The original synthesis by Gottlieb and his team was a landmark achievement that opened the door to the field of fluorinated amino acids. Subsequent developments in fluorination chemistry have made this valuable molecule more accessible, enabling its use in a broad range of research and development activities. This guide provides a historical and technical foundation for researchers working with or interested in the synthesis and application of this compound.

References

fundamental biochemical properties of (4R)-4-Fluoro-L-proline

An In-depth Technical Guide to the Fundamental Biochemical Properties of (4R)-4-Fluoro-L-proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R)-4-Fluoro-L-proline (also known as trans-4-Fluoro-L-proline, herein referred to as (4R)-Flp) is a synthetic derivative of the proteinogenic amino acid L-proline. The strategic placement of a highly electronegative fluorine atom at the 4R position of the pyrrolidine ring imparts profound and predictable stereoelectronic effects. These effects govern the ring's conformational pucker and the isomeric preference of the preceding peptide bond. Consequently, (4R)-Flp has emerged as an invaluable tool in chemical biology and drug design for rationally engineering the stability of peptides and proteins, most notably collagen. This guide provides a comprehensive overview of the core biochemical properties of (4R)-Flp, including its conformational biases, its dramatic impact on protein and collagen stability, interactions with key enzymes, and detailed experimental methodologies for its characterization.

Physicochemical Properties

(4R)-Flp is a solid compound at room temperature with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₅H₈FNO₂ | [1][2] |

| Molecular Weight | 133.12 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| XLogP3 | -2.3 | [2] |

The Stereoelectronic Basis of (4R)-Flp's Conformational Control

The unique properties of (4R)-Flp stem from the strong inductive effect of the fluorine atom, which dictates the conformation of the pyrrolidine ring and the adjacent peptide bond.

Pyrrolidine Ring Pucker

The five-membered pyrrolidine ring of proline is not planar and exists in two rapidly interconverting "puckered" conformations: Cγ-exo and Cγ-endo.[3] The substitution of a hydrogen with a fluorine atom at the 4R position creates a strong conformational bias due to a stereoelectronic phenomenon known as the gauche effect. This effect stabilizes the orientation where the C-F bond is antiperiplanar to an adjacent C-H bond.[3] For (4R)-Flp, this stabilization locks the ring preferentially in the Cγ-exo pucker.[4][5][6] This pre-organization of the ring structure is a cornerstone of its biochemical utility.

Prolyl Peptide Bond Isomerism

The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a trans or cis conformation. The Cγ-exo pucker favored by (4R)-Flp preorganizes the main-chain dihedral angles in a way that sterically and electronically favors the trans conformation .[5][7] This is further stabilized by an n→π* interaction between adjacent carbonyl groups, which is only possible in the trans state.[3][8]

Furthermore, the electron-withdrawing nature of the fluorine atom reduces the double-bond character of the prolyl peptide bond, thereby lowering the rotational energy barrier and accelerating the rate of cis/trans isomerization .[3][5][9]

Impact on Stability of Collagen and Proteins

The ability of (4R)-Flp to pre-organize peptide backbones has its most dramatic application in the stabilization of the collagen triple helix.

Collagen Hyperstabilization

Natural collagen is a triple helix composed of repeating Xaa-Yaa-Gly sequences. Stability is conferred by (2S,4R)-4-hydroxyproline (Hyp) residues, which are most commonly found in the Yaa position.[10] Hyp stabilizes the triple helix by favoring the Cγ-exo pucker required for the Yaa position.[11]

(4R)-Flp exerts a similar, but much stronger, stabilizing effect when placed in the Yaa position .[12] Because fluorine is more electronegative than the hydroxyl group of Hyp, it enforces the Cγ-exo pucker more strongly, leading to "hyperstable" collagen.[7][11] Conversely, placing (4R)-Flp in the Xaa position is highly destabilizing because the Xaa position requires a Cγ-endo pucker.[12][13]

The thermodynamic basis for this stabilization differs from that of Hyp. While Hyp's stability is primarily enthalpic due to structured water networks, the stability from (4R)-Flp is largely entropic .[14][15] The hydrophobic fluorine substitution leads to a decrease in the ordered structure of surrounding water molecules upon folding, providing a favorable entropic contribution.[14]

| Peptide Sequence | Position of Substitution | Melting Temperature (Tₘ) | Change in Tₘ vs (Pro-Pro-Gly)₁₀ | Reference |

| (Pro-Pro-Gly)₁₀ | - | ~41 °C | - | [10] |

| (Pro-Hyp-Gly)₁₀ | Yaa | ~60-71 °C | +19-30 °C | [10] |

| (Pro-Flp-Gly)₁₀ | Yaa | ~91 °C | +50 °C | [10] |

| (flp-Pro-Gly)₁₀ | Xaa | ~28 °C | -13 °C | [12] |

| (Flp-Pro-Gly)₁₀ | Xaa | Does not form triple helix | N/A | [16] |

Note: Tₘ values can vary slightly based on experimental conditions (e.g., buffer, concentration).

General Protein Stabilization

The stabilization strategy is not limited to collagen. It can be applied to any protein where proline residues naturally adopt a Cγ-exo pucker.[4] A prominent example is human ubiquitin, which contains three proline residues, all in the Cγ-exo conformation in the native structure.[4] Replacing these prolines with (4R)-Flp results in a significant increase in thermodynamic stability.

| Protein | Proline Analog | Change in Stability (ΔΔG) | Reference |

| Human Ubiquitin | (4R)-Flp | +4.71 kJ·mol⁻¹ | [4][17] |

Attempts to incorporate the diastereomer, (2S,4S)-4-fluoroproline ((4S)-flp), which favors the Cγ-endo pucker, into ubiquitin failed, underscoring the importance of matching the analog's conformational preference to the native structure of the target protein.[4][17]

Biological Activity and Enzyme Interactions

The rigid conformational preferences of (4R)-Flp influence its interactions with enzymes that process proline.

Prolyl 4-Hydroxylase (P4H)

P4H is the essential enzyme that synthesizes Hyp in collagen by hydroxylating proline residues in the Yaa position of protocollagen strands.[10][18] The enzyme specifically recognizes substrates that can adopt a Cγ-endo pucker.[3] Consequently:

-

(4R)-Flp , which strongly prefers the Cγ-exo pucker, is not a substrate for P4H and does not bind effectively to the enzyme.[3]

-

(4S)-flp , which prefers the Cγ-endo pucker, is a substrate for P4H. The enzyme hydroxylates it to form a fluorohydrin intermediate, which then decomposes to (2S)-4-ketoproline and a fluoride ion.[18][19]

This differential recognition highlights the critical role of substrate conformation in P4H activity.

Applications in Antimicrobial Peptides

Substitution of proline residues in the proline-rich antimicrobial peptide Api137 with (4R)-Flp has been used to probe and modulate its mechanism of action.[20] Because (4R)-Flp stabilizes the trans-amide bond, its incorporation can alter the peptide's conformation, affecting its ability to bind to the bacterial ribosome and inhibit protein synthesis. Such studies demonstrate the utility of (4R)-Flp as a tool to dissect structure-function relationships in bioactive peptides.[20]

Synthesis and Experimental Protocols

Chemical Synthesis Overview

The synthesis of (4R)-Flp almost universally begins with a derivative of 4-hydroxyproline. A common modern approach involves the inversion of the hydroxyl group of readily available (2S,4R)-N-Boc-4-hydroxy-l-proline to give the (2S,4S) alcohol, followed by a deoxyfluorination reaction that proceeds with inversion of stereochemistry.[3][21] Reagents like diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride are used for the fluorination step.[3][21][22] Careful control of protecting groups and reaction conditions is necessary to achieve high diastereoselectivity.

Experimental Protocol: Assessing Collagen Stability by Differential Scanning Calorimetry (DSC)

This protocol determines the melting temperature (Tₘ), a measure of the thermal stability of a collagen triple helix.[14]

-

Sample Preparation: Synthesize and purify the collagen-mimetic peptide (e.g., (Pro-Flp-Gly)₁₀). Dissolve the peptide in a buffered solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1.0 mg/mL. Allow the solution to anneal at 4°C for at least 24 hours to ensure complete triple helix formation.

-

DSC Analysis: Load the peptide solution and a matching buffer reference into the cells of a differential scanning calorimeter.

-

Thermal Scan: Heat the samples from a temperature well below the expected transition (e.g., 20°C) to a temperature well above it (e.g., 110°C) at a constant scan rate (e.g., 1.0 °C/min).

-

Data Analysis: The instrument records the differential power required to heat the sample versus the reference. The thermal denaturation of the triple helix results in an endothermic peak. The apex of this peak is defined as the melting temperature (Tₘ). The area under the peak can be integrated to determine the enthalpy of unfolding (ΔH).

Experimental Protocol: Protein Stability via Chemical Denaturation

This protocol measures the change in Gibbs free energy of unfolding (ΔG) for a protein like ubiquitin upon incorporation of (4R)-Flp.[4]

-

Protein Expression and Purification: Express wild-type and (4R)-Flp-containing ubiquitin in an auxotrophic E. coli strain and purify to homogeneity.

-

Sample Preparation: Prepare a series of samples containing a fixed concentration of the protein (e.g., 5 µM) in a standard buffer (e.g., 50 mM sodium phosphate, pH 7.0) with increasing concentrations of a chemical denaturant (e.g., 0 to 8 M guanidinium chloride). Allow samples to equilibrate for several hours at a constant temperature (e.g., 25°C).

-

Fluorescence Spectroscopy: Measure the intrinsic tryptophan fluorescence of each sample. Excite at 295 nm and record the emission spectrum (e.g., from 310 to 400 nm). The wavelength of maximum emission (λₘₐₓ) will shift to higher wavelengths (a red shift) as the protein unfolds.

-

Data Analysis: Plot the λₘₐₓ as a function of denaturant concentration. The resulting data will form a sigmoidal unfolding curve.

-

Thermodynamic Calculation: Fit the curve to a two-state unfolding model (N ⇌ U). This fitting allows for the calculation of the free energy of unfolding in the absence of denaturant, ΔG(H₂O), and the m-value, which reflects the change in solvent-accessible surface area upon unfolding. A more positive ΔG(H₂O) for the (4R)-Flp variant compared to the wild-type indicates increased stability.

Conclusion

This compound is a powerful molecular tool whose properties are a direct consequence of fundamental stereoelectronic principles. Its ability to rigidly enforce a Cγ-exo ring pucker and a trans preceding peptide bond allows for the rational and potent stabilization of proteins, particularly the collagen triple helix. This pre-organizational strategy, combined with its distinct interactions with enzymes like P4H, makes (4R)-Flp an indispensable asset for protein engineering, peptide-based drug design, and the fundamental study of protein structure and function.

References

- 1. L-Proline, 4-fluoro-, (4R)- | CymitQuimica [cymitquimica.com]

- 2. 4-Fluoro-L-proline | C5H8FNO2 | CID 22214888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Origin of the Stability Conferred upon Collagen by Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A (4R)- or a (4S)-fluoroproline residue in position Xaa of the (Xaa-Yaa-Gly) collagen repeat severely affects triple-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. db.cngb.org [db.cngb.org]

- 16. Characterization of collagen model peptides containing 4-fluoroproline; (4(S)-fluoroproline-pro-gly)10 forms a triple helix, but (4(R)-fluoroproline-pro-gly)10 does not - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Research Collection | ETH Library [research-collection.ethz.ch]

- 18. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical characteristics of (4R)-4-Fluoro-L-proline

For Researchers, Scientists, and Drug Development Professionals

(4R)-4-Fluoro-L-proline is a fluorinated derivative of the proteinogenic amino acid L-proline. The strategic placement of a fluorine atom at the 4R position of the pyrrolidine ring endows this molecule with unique stereoelectronic properties that significantly influence its conformation and reactivity. These characteristics make it a valuable tool in medicinal chemistry, chemical biology, and drug development for modulating peptide and protein structure, stability, and biological activity.

Core Physical and Chemical Characteristics

This compound is typically an off-white solid. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈FNO₂ | [1][2] |

| Molecular Weight | 133.12 g/mol | [2][3] |

| Appearance | Off-white solid | [2] |

| Melting Point | 229.2 °C (decomposes) | [2] |

| Optical Rotation | [α]D27 = -78 ± 2º (c=1.3 in H₂O) | [2] |

| Purity | ≥ 97% (HPLC) | [2] |

| CAS Number | 2507-61-1 | [1][2] |

Synonyms

Common synonyms for this compound include:

-

(2S, 4R)-4-Fluoroproline[1]

Conformational and Stereoelectronic Effects

The introduction of the highly electronegative fluorine atom at the C4 position has profound and predictable consequences on the structure of the proline ring and the adjacent peptide bonds.[4][5]

-

Ring Pucker: this compound strongly favors a Cγ-exo pucker of the pyrrolidine ring.[5][6][7] This contrasts with the Cγ-endo pucker preference of its (4S) diastereomer.[5][6] This conformational bias is attributed to stereoelectronic effects, specifically the gauche effect.[4][8]

-

Peptide Bond Isomerization: The Cγ-exo pucker induced by the 4R-fluoro substitution stabilizes the trans conformation of the preceding peptide bond (Xaa-Pro).[5][6] This is a critical feature for designing peptides and proteins with specific secondary structures, as the cis/trans isomerization of prolyl bonds is often a rate-limiting step in protein folding.[4] The inductive effect of the fluorine atom also accelerates the rate of cis-trans isomerization.[4][5]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound starts from the readily available (2S,4R)-N-Boc-4-hydroxy-L-proline. The synthesis involves the inversion of the stereocenter at the C4 position, followed by fluorination. A representative workflow is described below.[8][9]

Step 1: Inversion of Hydroxyl Group Stereochemistry

The inversion of the 4R-hydroxyl group of an N-protected (2S,4R)-4-hydroxy-L-proline derivative is typically achieved via a Mitsunobu reaction.[8] This reaction inverts the stereochemistry to yield the corresponding (2S,4S)-4-hydroxy-L-proline derivative.

Step 2: Fluorination

The resulting (2S,4S)-4-hydroxy-L-proline derivative is then subjected to fluorination. Deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride can be employed.[8][10] This reaction proceeds with an inversion of configuration, yielding the desired (2S,4R)-4-fluoro-L-proline derivative.

Step 3: Deprotection

The protecting groups (e.g., Boc and ester groups) are removed under acidic conditions to yield the final product, this compound.[8][9]

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure and stereochemistry of this compound and its derivatives.[11][12] The coupling constants between protons and the fluorine atom are particularly informative for determining the relative stereochemistry.[13]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to establish the stereochemical purity of the final product.[8][10] Reversed-phase HPLC is employed for purification and purity assessment of intermediates and the final compound.[14][15]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration and detailed conformational information of the molecule in the solid state.[7][8][10]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable building block in several areas:

-

Peptide and Protein Engineering: Incorporation of this compound can enhance the stability of peptides and proteins by pre-organizing the backbone conformation and favoring the trans prolyl amide bond.[2][5] This is particularly useful in stabilizing secondary structures like the polyproline II helix.

-

Medicinal Chemistry: It is used as a building block in the synthesis of peptidomimetics and small molecule inhibitors.[2] The fluorine atom can improve metabolic stability and binding affinity through favorable interactions with biological targets.

-

Probing Biological Interactions: this compound has been incorporated into peptides to study protein-protein interactions, such as the binding of proline-rich motifs to SH3 domains.[16] It has also been used in the development of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in targeted protein degradation.[13][14][15]

Signaling Pathways and Biological Interactions

This compound itself does not have a specific signaling pathway. Instead, its utility lies in its incorporation into larger bioactive molecules to probe or modulate existing biological pathways.

For example, when incorporated into a peptide that binds to the VHL E3 ligase, the conformational constraints imposed by the (4R)-fluoro group can influence the binding affinity and subsequent ubiquitination and degradation of a target protein.

References

- 1. L-Proline, 4-fluoro-, (4R)- | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Fluoro-L-proline | C5H8FNO2 | CID 22214888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. raineslab.com [raineslab.com]

- 11. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mr.copernicus.org [mr.copernicus.org]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of (4R)-4-Fluoro-L-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-4-Fluoro-L-proline, also denoted as (2S,4R)-4-fluoroproline (Flp), is a synthetic derivative of the proteinogenic amino acid L-proline. The strategic placement of a highly electronegative fluorine atom at the C4 position of the pyrrolidine ring profoundly influences its stereochemistry and conformational preferences. This, in turn, has significant implications for the structure, stability, and function of peptides and proteins into which it is incorporated. This technical guide provides a comprehensive overview of the stereochemical and conformational properties of this compound, detailed experimental protocols for its synthesis and analysis, and its applications in research and drug development.

The unique properties of this compound stem from the gauche effect, a stereoelectronic interaction that dictates the puckering of the pyrrolidine ring. This "pre-organization" of the amino acid's conformation can be harnessed to stabilize specific secondary structures, most notably the collagen triple helix, and to modulate protein folding and stability. Its utility extends to protein engineering and the development of novel therapeutics where precise control over molecular conformation is paramount.[1][2][3][4][5]

Stereochemistry and Conformational Landscape

The defining feature of this compound is its strong preference for a specific pyrrolidine ring pucker and its influence on the preceding peptide bond.

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring of proline is not planar and exists in two primary envelope conformations: Cγ-exo and Cγ-endo. In the Cγ-exo pucker, the Cγ atom is displaced on the opposite side of the ring from the carboxyl group, whereas in the Cγ-endo pucker, it is on the same side.

Due to the gauche effect, the electron-withdrawing fluorine atom at the 4R position thermodynamically favors a Cγ-exo pucker.[1][3][5][6] This preference is significant, with computational studies on N-acetyl-(4R)-4-fluoro-L-proline methyl ester (Ac-(4R)-Flp-OMe) indicating a Cγ-exo to Cγ-endo population ratio of approximately 93:7.[7] For proline itself, the energy difference between the two puckers is only about 0.5 kcal/mol.[1][3]

In contrast, its diastereomer, (4S)-4-Fluoro-L-proline (flp), exhibits a strong preference for the Cγ-endo pucker.[2][8]

dot graph { layout=neato; node [shape=plaintext]; edge [arrowhead=none];

// Define nodes for the pyrrolidine ring

N [pos="0,1!", label="N"];

Ca [pos="-0.95,0.31!", label=

// Draw the ring N -- Ca -- Cb -- Cg -- Cd -- N;

// Add substituents H_N [pos="-0.3,1.5!", label="H"]; COOH [pos="-1.8,0.8!", label="COOH"]; H_Ca [pos="-1.5,-0.1!", label="H"]; H1_Cb [pos="-1.2,-1.3!", label="H"]; H2_Cb [pos="-0.2,-1.5!", label="H"]; F_Cg [pos="0.8,-1.5!", label="F", fontcolor="#EA4335"]; H_Cg [pos="1.2,-0.3!", label="H"]; H1_Cd [pos="1.5,-0.1!", label="H"]; H2_Cd [pos="1.2,1.0!", label="H"];

// Connect substituents N -- H_N; Ca -- COOH; Ca -- H_Ca; Cb -- H1_Cb; Cb -- H2_Cb; Cg -- F_Cg; Cg -- H_Cg; Cd -- H1_Cd; Cd -- H2_Cd;

// Label for the pucker label [pos="0,-2.5!", label="this compound\n(Cγ-exo pucker favored)"]; } caption: this compound with Cγ-exo pucker.

Peptide Bond Isomerization

The puckering of the proline ring directly influences the cis/trans isomerization of the preceding peptide bond (the Xaa-Pro bond). The Cγ-exo pucker of this compound stabilizes the trans conformation of this bond.[2] This effect is solvent-dependent, with more polar solvents generally favoring the trans isomer to a greater extent.[9]

Conversely, the Cγ-endo pucker favored by (4S)-4-Fluoro-L-proline promotes the cis conformation of the preceding peptide bond.[2]

Main-Chain Dihedral Angles

The constrained Cγ-exo pucker of this compound restricts the accessible values of the backbone dihedral angles φ (phi) and ψ (psi). The φ angle is largely fixed by the cyclic nature of proline at approximately -60°. The ψ angle, however, is influenced by the ring pucker. The Cγ-exo conformation of this compound favors a ψ angle of around 140°, which is consistent with a polyproline type II (PPII) helix and is crucial for the stability of the collagen triple helix.[1][3]

Quantitative Conformational Data

The following tables summarize key quantitative data regarding the conformational preferences of this compound.

| Parameter | Value | Reference |

| Pyrrolidine Ring Pucker Population (Ac-(4R)-Flp-OMe) | ||

| Cγ-exo | 93% | [10] |

| Cγ-endo | 7% | [10] |

| Main-Chain Dihedral Angles (Calculated for Ac-(4R)-Flp-OMe) | ||

| φ (phi) | ~ -60° | [11] |

| ψ (psi) for Cγ-exo pucker | ~ 140° | [1][3] |

| trans/cis Ratio of the Preceding Peptide Bond (Ac-(4R)-Flp-OMe) | ||

| in D₂O | 5.5 | [9] |

| in CDCl₃ | Varies, but higher than the (4S) isomer | [9] |

Impact on Collagen Stability

One of the most significant applications of this compound is in the study and stabilization of collagen. Natural collagen consists of a triple helix of polypeptide chains with a repeating Gly-Xaa-Yaa sequence, where Xaa is often proline and Yaa is frequently (2S,4R)-4-hydroxyproline (Hyp).

The Cγ-exo pucker of Hyp is crucial for collagen stability. This compound, with its even stronger preference for the Cγ-exo pucker due to the greater electronegativity of fluorine, is a "super-stabilizer" of the collagen triple helix when substituted in the Yaa position.[3] This hyperstability is primarily an entropic effect, arising from the pre-organization of the polypeptide backbone into the required conformation for triple helix formation.[12]

Conversely, when this compound is placed in the Xaa position, it is destabilizing to the collagen triple helix. The opposite is true for its (4S) diastereomer, which is stabilizing in the Xaa position and destabilizing in the Yaa position.

The thermal stability of collagen and collagen-mimetic peptides is often assessed using Differential Scanning Calorimetry (DSC), which measures the heat absorption associated with the denaturation of the triple helix.[12]

Experimental Protocols

Synthesis of Fmoc-(2S,4R)-4-fluoro-L-proline

This protocol describes a representative synthesis starting from (2S,4R)-4-hydroxy-L-proline.

Materials:

-

(2S,4R)-N-Boc-4-hydroxy-L-proline

-

O-tert-butyl-N,N'-diisopropylisourea

-

Tosyl chloride

-

Pyridine

-

Morpholinosulfur trifluoride

-

Hydrochloric acid (4 M)

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)

-

Sodium carbonate or potassium carbonate

-

Organic solvents (e.g., dichloromethane, 1,4-dioxane, ethyl acetate, diethyl ether)

-

Anhydrous sodium sulfate

Procedure:

-

Esterification: Commercially available (2S,4R)-N-Boc-4-hydroxy-L-proline is esterified, for example, using O-tert-butyl-N,N'-diisopropylisourea to protect the carboxylic acid.[13]

-

Activation of the hydroxyl group: The hydroxyl group is activated for nucleophilic substitution, for instance, by tosylation using tosyl chloride in pyridine.[13]

-

Fluorination: The activated hydroxyl group is displaced with fluoride with inversion of configuration. A common method involves treating the tosylated intermediate with a fluorinating agent like morpholinosulfur trifluoride. This step is crucial and yields the (4R)-fluoro derivative from the (4R)-hydroxy starting material due to the SN2-like mechanism.[13]

-

Deprotection: The Boc and ester protecting groups are removed under acidic conditions, for example, with hydrochloric acid.[13]

-

Fmoc Protection: The free amino group of this compound is then protected with an Fmoc group. This is typically achieved by reacting the amino acid with Fmoc-Cl or Fmoc-OSu in the presence of a base like sodium carbonate or potassium carbonate in a solvent mixture such as 1,4-dioxane and water.[12] The product is then isolated by extraction and purified.

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is the primary method for determining the conformational preferences of this compound in solution.

Sample Preparation:

-

Dissolve the peptide containing this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃) to a concentration of approximately 0.5-1 mM.

-

For experiments requiring observation of amide protons, a 9:1 H₂O/D₂O mixture can be used.

-

Add a chemical shift reference standard (e.g., DSS or TSP).

NMR Experiments: A suite of 2D NMR experiments is typically employed:

-

TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within a spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides information on the overall peptide conformation.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (requires ¹³C/¹⁵N labeling for high sensitivity).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons.

-

Specialized experiments for coupling constants: Techniques like SERF (Selective Refocusing) or analysis of E.COSY (Exclusive Correlation Spectroscopy) cross-peak patterns can be used to accurately measure homonuclear (³JHα-Hβ) and heteronuclear (³JF-Hβ, ³JF-Hδ) coupling constants, which are diagnostic of the ring pucker.[10]

Data Analysis:

-

Resonance Assignment: Use TOCSY and HSQC spectra to assign all proton and heteronuclear chemical shifts.

-

Ring Pucker Analysis: The magnitudes of the vicinal coupling constants are indicative of the dihedral angles and thus the ring pucker. For a Cγ-exo pucker in this compound, specific patterns of ³JHα-Hβ, ³JF-Hβ, and ³JF-Hδ values are expected.[10]

-

Cis/Trans Isomer Ratio: The presence of cis and trans isomers results in two distinct sets of resonances in the NMR spectra. The ratio of these isomers can be quantified by integrating the corresponding peaks.

-

Structure Calculation: The collected NOE distance restraints and dihedral angle restraints from coupling constants can be used as input for molecular modeling programs (e.g., CYANA, Xplor-NIH) to calculate an ensemble of 3D structures.

X-ray Crystallography

X-ray crystallography provides an atomic-resolution structure of the peptide in the solid state.

Protocol Outline:

-

Peptide Synthesis and Purification: The peptide containing this compound must be synthesized and purified to >95% purity, typically by HPLC.

-

Crystallization Screening: The purified peptide is subjected to a wide range of crystallization conditions using commercial screening kits. The hanging drop or sitting drop vapor diffusion method is commonly used. This involves mixing the peptide solution with a precipitant solution and allowing vapor to equilibrate, slowly increasing the concentration to induce crystallization.

-

Crystal Optimization: Once initial crystals are obtained, the conditions (e.g., precipitant concentration, pH, temperature, peptide concentration) are optimized to grow larger, single crystals suitable for diffraction. Peptide crystals are often fragile and may require special handling.

-

Data Collection: A suitable crystal is mounted and cryo-cooled in a stream of liquid nitrogen. X-ray diffraction data are collected using a synchrotron or an in-house X-ray source.

-

Structure Determination and Refinement: The diffraction data are processed to obtain electron density maps. A molecular model is built into the electron density and refined to best fit the experimental data.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal stability of collagen-mimetic peptides.

Protocol Outline:

-

Sample Preparation: The collagen-mimetic peptide is dissolved in a buffered solution (e.g., phosphate-buffered saline) at a known concentration.

-

DSC Measurement: The peptide solution is placed in the sample cell of the DSC instrument, and the same buffer is placed in the reference cell. The samples are scanned over a defined temperature range (e.g., 20-100 °C) at a constant scan rate (e.g., 1 °C/min).[14]

-

Data Analysis: The resulting thermogram shows an endothermic peak corresponding to the denaturation of the triple helix. The melting temperature (Tm) is the temperature at the peak maximum, and the enthalpy of denaturation (ΔH) is calculated from the area under the peak. These parameters provide a quantitative measure of the triple helix stability.

Applications in Drug Development and Research

The unique conformational properties of this compound make it a valuable tool for:

-

Stabilizing Peptides and Proteins: By pre-organizing the peptide backbone, it can enhance the thermal and proteolytic stability of therapeutic peptides and proteins.[4]

-

Probing Structure-Activity Relationships: It can be used to investigate the importance of specific proline puckers and peptide bond conformations for biological activity.

-

Collagen-Related Research: It is instrumental in understanding the forces that stabilize the collagen triple helix and in developing materials based on collagen-mimetic peptides.

-

¹⁹F NMR Probes: The fluorine atom serves as a sensitive probe for ¹⁹F NMR studies, allowing for the investigation of protein folding, dynamics, and interactions without the background signal present in ¹H NMR.[7][15]

While this compound has not been directly implicated in modulating specific signaling pathways, its ability to stabilize protein structures can indirectly influence biological outcomes by enhancing the activity or lifetime of a protein involved in a particular pathway.

Conclusion

This compound is a powerful tool in chemical biology and drug discovery. Its well-defined stereochemistry and the resulting conformational rigidity, characterized by a strong preference for a Cγ-exo pucker and a trans preceding peptide bond, allow for the rational design and stabilization of peptide and protein structures. The detailed experimental protocols provided in this guide offer a starting point for researchers to synthesize, analyze, and utilize this unique synthetic amino acid to advance their research and development efforts.

References

- 1. raineslab.com [raineslab.com]

- 2. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. jenalib.leibniz-fli.de [jenalib.leibniz-fli.de]

- 12. Page loading... [wap.guidechem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Equilibrium thermal transitions of collagen model peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mr.copernicus.org [mr.copernicus.org]

An In-depth Technical Guide: The Gauche Effect and Pyrrolidine Ring Pucker in (4R)-4-Fluoro-L-proline

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the stereoelectronic principles governing the conformational preferences of (4R)-4-Fluoro-L-proline (Flp). It elucidates the role of the gauche effect in dictating the pucker of the pyrrolidine ring and the subsequent impact on peptide and protein structure.

Introduction: Proline's Unique Conformational Landscape

Proline is unique among the proteinogenic amino acids due to its secondary amine being constrained within a five-membered pyrrolidine ring.[1][2] This cyclic structure restricts the main-chain dihedral angle φ, making proline a critical determinant of protein conformational stability and a frequent component of turns in secondary structures.[2] The pyrrolidine ring is not planar and exists in a dynamic equilibrium between two primary non-planar envelope conformations, termed Cγ-endo and Cγ-exo, which interconvert rapidly at room temperature.[2][3]

The introduction of a highly electronegative fluorine atom at the C4 position profoundly influences this equilibrium.[1][2] This modification, particularly in the (4R) configuration, leverages a powerful stereoelectronic interaction known as the gauche effect to enforce a specific ring pucker.[1][2][4] Understanding this effect is crucial for the rational design of peptides and proteins with enhanced stability or specific conformational properties.[1][4]

The Gauche Effect: A Stabilizing Hyperconjugative Interaction

The gauche effect describes the tendency of a molecule to adopt a conformation where two vicinal electronegative substituents reside at a 60° dihedral angle (gauche) rather than the sterically favored 180° (anti) arrangement.[5][6] This counterintuitive preference is not due to steric attraction but is a result of a stabilizing hyperconjugative interaction.[3][5][6]

In the case of this compound, the key interaction occurs between the bonding orbital of an adjacent C-H bond (a σ orbital) and the antibonding orbital of the C-F bond (a σ* orbital).[2][7][8] The high electronegativity of fluorine lowers the energy of the C-F σ* orbital, making it an excellent electron acceptor.[2] When a neighboring C-H bond is oriented anti-periplanar to the C-F bond, electron density from the σ(C-H) orbital can delocalize into the low-energy σ*(C-F) orbital.[2][3] This orbital overlap is stabilizing.

For the (4R) stereoisomer, this stabilizing gauche interaction is maximized when the pyrrolidine ring adopts a Cγ-exo pucker.[2][7][9] In this conformation, the fluorine atom is positioned gauche to the ring nitrogen, allowing for optimal anti-periplanar alignment between the C-F bond and C-H bonds on adjacent carbons, thereby locking in a specific ring conformation.[2][8]

Pyrrolidine Ring Pucker: Cγ-exo vs. Cγ-endo

The puckering of the proline ring is defined by which atom deviates most from the plane formed by the other four. In the context of 4-substituted prolines, the discussion is simplified to two dominant "envelope" conformations where the Cγ atom is out of the plane.

-

Cγ-endo: The Cγ atom is displaced on the same side as the carboxyl group.[3]

-

Cγ-exo: The Cγ atom is displaced on the opposite side of the carboxyl group.[3]

While unsubstituted proline shows a slight preference for the Cγ-endo pucker, fluorination at the C4 position creates a much stronger bias.[2][5] The gauche effect in this compound strongly favors the Cγ-exo pucker, whereas in the (4S) diastereomer, the same effect leads to a pronounced preference for the Cγ-endo pucker.[4][7][10][11] This stereospecific control over conformation is a key feature exploited in peptide engineering.[4]

Structural Consequences of the Cγ-exo Pucker

The enforced Cγ-exo pucker in this compound has significant downstream consequences for the local peptide backbone structure.

-

Peptide Bond Conformation: The Cγ-exo pucker preorganizes the backbone in a way that favors the trans conformation of the preceding (Xaa-Pro) peptide bond.[1][12]

-

n→π Interaction:* This preference for the trans isomer is further stabilized by an n→π* interaction, where a lone pair (n) from the oxygen of the preceding carbonyl group donates electron density into the antibonding orbital (π*) of the proline carbonyl group.[2][5][8] The Cγ-exo pucker optimizes the geometry for this interaction.[2][5]

-

Dihedral Angles: The exo pucker influences the main-chain ψ dihedral angle, often shifting it towards values consistent with a polyproline type II (PPII) helix.[2]

Experimental and Computational Analysis

The conformational preferences of this compound are determined through a combination of spectroscopic, crystallographic, and computational methods.

Data Presentation

The following table summarizes key quantitative data from computational and experimental studies on acetylated fluoroproline methyl esters, which serve as common model systems.

| Compound | Dominant Pucker | Pucker Population Ratio (exo:endo) | Key Stabilizing Influence |

| Ac-(4R)-FPro-OMe | Cγ-exo | 93 : 7 [11][13] | Gauche Effect (σC-H → σC-F) |

| Ac-(4S)-FPro-OMe | Cγ-endo | 1 : 99 [11][13] | Gauche Effect (σC-H → σC-F) |

| Ac-Pro-OMe | Cγ-endo | ~33 : 67 (2:1 endo:exo)[2] | Lower intrinsic energy |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the solution-state conformation and the ratio of different puckers.

-

Methodology:

-

Sample Preparation: The N-acetyl, C-methyl ester derivative of this compound (e.g., Ac-(4R)-FPro-OMe) is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Data Acquisition: A suite of 1D (¹H, ¹⁹F) and 2D (¹H-¹H COSY, TOCSY; ¹H-¹³C HSQC) NMR experiments are performed on a high-field spectrometer (e.g., 500 MHz or higher).

-

Coupling Constant Extraction: Vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants are meticulously measured from high-resolution 1D or 2D spectra.[5] Advanced techniques like PSYCHEDELIC can be used for precise measurement in cases of strong coupling.[5]

-

Conformational Analysis: The extracted coupling constants are used in generalized Karplus equations, which relate the magnitude of the coupling to the dihedral angle between the coupled nuclei. By fitting the experimental data to the theoretical values for different ring conformations, the dominant pucker and its population can be determined.[14] NOESY experiments can provide through-space distance constraints to further refine the model.

-

Quantum Mechanical (QM) Calculations:

-

Objective: To calculate the potential energy surface of the pyrrolidine ring and determine the relative energies of the endo and exo puckers.

-

Methodology:

-

Model System: A dipeptide model of this compound (e.g., Ac-(4R)-FPro-OMe) is constructed in silico.

-

Method Selection: High-level quantum mechanical methods are employed. A common approach involves geometry optimization using Density Functional Theory (DFT) (e.g., M06 functional) or Møller-Plesset perturbation theory (MP2).[11][15][16]

-

Basis Set: A suitable basis set, such as 6-31G(d,p) for optimization and a larger one like 6-31++G(d,p) for single-point energy calculations, is chosen.[15][16]

-

Solvation Model: To mimic experimental conditions, calculations are often performed in both the gas phase and with an implicit solvent model (e.g., SMD or PCM) to account for the effect of the solvent on conformational preferences.[7][15]

-

Potential Energy Scan (PES): A relaxed PES is generated by systematically constraining one or two puckering coordinates (dihedral angles) and allowing all other geometric parameters to relax at each point. This maps the energy landscape and clearly identifies the low-energy minima corresponding to the Cγ-exo and Cγ-endo states, providing their relative energy difference.[15][16]

-

Visualization of Experimental Workflow

Conclusion

The conformational behavior of this compound is a clear and powerful example of stereoelectronic control in molecular architecture. The gauche effect, driven by hyperconjugation involving the electronegative fluorine atom, decisively biases the pyrrolidine ring towards a Cγ-exo pucker.[2][4] This specific conformation has profound implications for the local peptide backbone, promoting a trans amide bond and stabilizing secondary structures like the polyproline II helix. For researchers in drug development and protein engineering, a thorough understanding of this principle allows for the rational use of this compound and its diastereomer to rigidify peptides, enhance protein stability, and probe structure-function relationships with single-atom precision.[1][2]

References

- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mr.copernicus.org [mr.copernicus.org]

- 11. mr.copernicus.org [mr.copernicus.org]

- 12. researchgate.net [researchgate.net]

- 13. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. electronicsandbooks.com [electronicsandbooks.com]

- 15. biorxiv.org [biorxiv.org]

- 16. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Synthesis of (4R)-4-Fluoro-L-proline from (2S,4R)-4-hydroxyproline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for converting (2S,4R)-4-hydroxyproline, a readily available and inexpensive starting material, into (4R)-4-Fluoro-L-proline. The incorporation of fluorine into proline residues can significantly influence the conformational properties of peptides and proteins, making fluorinated prolines valuable tools in medicinal chemistry and drug development.[1][2] This document details various synthetic strategies, provides in-depth experimental protocols, and presents key quantitative data in a structured format to aid researchers in the practical application of these methodologies.

Introduction

Proline's unique cyclic structure imparts significant conformational constraints on the peptide backbone.[1] Chemical modification of the proline ring, particularly at the 4-position, offers a powerful strategy to modulate these constraints and thereby influence the structure, stability, and biological activity of peptides and proteins.[1][2] Fluorine, with its small size, high electronegativity, and ability to form strong C-F bonds, is an ideal element for such modifications. The synthesis of stereochemically pure 4-fluoroproline diastereomers from a single 4-hydroxyproline diastereomer is a key challenge that has been addressed through various synthetic approaches.[1] This guide focuses on the synthesis of this compound, a trans-isomer, from the naturally occurring (2S,4R)-4-hydroxyproline.

Synthetic Strategies

The synthesis of this compound from (2S,4R)-4-hydroxyproline necessitates an inversion of stereochemistry at the C4 position. This is typically achieved through a nucleophilic substitution reaction where the hydroxyl group is first converted into a good leaving group. The choice of protecting groups for the amine and carboxylic acid functionalities is crucial to prevent side reactions and ensure compatibility with the reaction conditions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and a methyl or tert-butyl ester for the carboxylic acid.[1][3]

Two primary strategies for the fluorination step have been extensively reported:

-

Direct Deoxyfluorination with Retention of Stereochemistry: This approach is not suitable for the direct conversion of (2S,4R)-4-hydroxyproline to this compound as it proceeds with retention of stereochemistry. However, it is a key step in multi-step syntheses where the stereochemistry at C4 is first inverted.

-

Activation and Nucleophilic Substitution with Inversion of Stereochemistry: This is the most common and direct approach. The hydroxyl group of a suitably protected (2S,4R)-4-hydroxyproline derivative is activated to create a good leaving group, which is then displaced by a fluoride ion in an SN2 reaction, resulting in the desired inversion of stereochemistry.

-

Activation using Sulfonyl Chlorides: The hydroxyl group can be converted to a mesylate or tosylate. However, subsequent fluorination with fluoride sources like tetrabutylammonium fluoride (TBAF) can lead to elimination side products.[3]

-

Deoxyfluorinating Reagents: Reagents like diethylaminosulfur trifluoride (DAST) and morpholinosulfur trifluoride are effective for direct deoxyfluorination with inversion of configuration.[1][3] These reagents have proven to be efficient, providing the desired product in good yields.[1]

-

A scalable synthesis has been developed to produce N-Boc-4-Fluoro-L-Proline on a kilogram scale, highlighting the industrial relevance of this transformation.[4]

Experimental Workflow

The overall synthetic workflow involves three main stages: protection of the starting material, fluorination with inversion of stereochemistry, and final deprotection to yield the target amino acid.

Figure 1. A generalized experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the literature and provide a step-by-step guide for the synthesis.

Protocol 1: Synthesis of N-Boc-(2S,4R)-4-hydroxy-L-proline tert-butyl ester [3]

-

Esterification: To a solution of commercially available (2S,4R)-N-Boc-4-hydroxy-L-proline (1.0 eq) in a suitable solvent, add O-tert-butyl-N,N'-diisopropylisourea (1.2 eq).

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by standard aqueous extraction procedures. The crude product is then purified by column chromatography to yield the desired tert-butyl ester.

Protocol 2: Fluorination with Morpholinosulfur Trifluoride [3]

-

Reaction Setup: In a fume hood, dissolve N-Boc-(2S,4R)-4-hydroxy-L-proline tert-butyl ester (1.0 eq) in anhydrous dichloromethane.

-

Addition of Reagent: Cool the solution to 0 °C and add morpholinosulfur trifluoride (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quenching and Work-up: Carefully quench the reaction with ice-cold saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford N-Boc-(2S,4S)-4-fluoro-L-proline tert-butyl ester.

Protocol 3: Deprotection to this compound [3]

-

Acidic Hydrolysis: Dissolve the protected fluoroproline derivative in a solution of hydrochloric acid (e.g., 2N HCl).

-

Reaction: Heat the mixture at reflux for several hours until the deprotection is complete (monitored by TLC or NMR).

-

Isolation: Cool the reaction mixture and concentrate under reduced pressure to obtain the hydrochloride salt of this compound. The free amino acid can be obtained by neutralization.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Step | Starting Material | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| Protection | (2S,4R)-N-Boc-4-hydroxy-L-proline | O-tert-butyl-N,N-diisopropylisourea | Dichloromethane | RT | 12 | 68 | [3] |

| Fluorination | N-Boc-(2S,4R)-4-hydroxy-L-proline tert-butyl ester | Morpholinosulfur trifluoride | Dichloromethane | 0 to RT | 4 | 63 | [3] |

| Deprotection | N-Boc-(2S,4S)-4-fluoro-L-proline tert-butyl ester | 2N HCl | - | Reflux | 4 | High | [1] |

Table 2: Spectroscopic and Physical Data for Key Compounds

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Optical Rotation [α]D | 1H NMR (δ, ppm) | Ref. |

| This compound | C5H8FNO2 | 133.12 | 229.2 (dec) | -78° (c=1.3 in H2O) | Data not fully specified in search results. | [5] |

| N-Boc-(2S,4S)-4-fluoro-L-proline tert-butyl ester | C14H24FNO4 | 289.34 | - | -8.8° (c=0.2 in CHCl3) | Mixture of rotamers observed. | [3] |

Conclusion

The synthesis of this compound from (2S,4R)-4-hydroxyproline is a well-established process that is crucial for the development of novel peptides and proteins with tailored properties. The use of deoxyfluorinating agents like morpholinosulfur trifluoride provides an efficient method for achieving the necessary stereochemical inversion at the C4 position. The detailed protocols and compiled data in this guide are intended to facilitate the practical implementation of this important synthetic transformation in a research and development setting. Further optimization of reaction conditions and purification procedures may be necessary depending on the specific application and scale of the synthesis.

References

The Thermodynamic Landscape of (4R)-4-Fluoro-L-proline in Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified amino acids is a cornerstone of modern peptide and protein engineering. Among these, (4R)-4-Fluoro-L-proline (Flp) has emerged as a powerful tool for modulating the thermodynamic stability of peptides. This technical guide provides a comprehensive overview of the core principles governing the stabilizing effects of Flp, detailed experimental protocols for assessing these effects, and a summary of key quantitative data.

Core Principles: The Stereoelectronic Basis of Stability

The enhanced stability of peptides containing this compound is primarily attributed to stereoelectronic effects, which dictate the conformational preferences of the proline ring and the preceding peptide bond.[1][2] The strong inductive effect of the fluorine atom has three major consequences:

-

Pyrrolidine Ring Pucker: The gauche effect, an interaction between adjacent electron-withdrawing groups, strongly favors a Cγ-exo pucker in the pyrrolidine ring of (4R)-Flp.[1][3] This pre-organizes the peptide backbone into a conformation that is often favorable for specific secondary structures, such as the collagen triple helix.[1][4]

-

Peptide Bond Conformation: The Cγ-exo pucker of (4R)-Flp promotes a trans conformation of the preceding peptide bond.[5][6] This is a crucial factor in the stability of many structured peptides where a trans geometry is required.

-

Accelerated cis/trans Isomerization: The electron-withdrawing nature of the fluorine atom can also accelerate the rate of cis/trans isomerization of the prolyl peptide bond, which can be a rate-limiting step in protein folding.[1][2]

In contrast, the diastereomer (4S)-4-fluoro-L-proline (flp) favors a Cγ-endo ring pucker and a cis peptide bond, often leading to a destabilizing effect in contexts where the trans conformation is preferred.[1][4]

Quantitative Thermodynamic Data

The incorporation of this compound has a demonstrable impact on the thermodynamic parameters of peptides, particularly collagen-like peptides (CLPs). The following tables summarize key findings from the literature.

Table 1: Melting Temperatures (Tm) of Collagen-Like Peptides

| Peptide Sequence | Tm (°C) | Reference |

| (Pro-Pro-Gly)10 | 41 | [7] |

| (Pro-Hyp-Gly)10 | 58 | [7] |

| (Pro-Flp-Gly)10 | 91 | [7] |

| (flp-Pro-Gly)10 | 58 | [2] |

| (Flp-Pro-Gly)10 | No triple helix | [2] |

Note: Hyp refers to (2S, 4R)-4-hydroxy-L-proline. Flp refers to (2S, 4R)-4-fluoro-L-proline. flp refers to (2S, 4S)-4-fluoro-L-proline.

Table 2: Thermodynamic Parameters of Collagen-Like Peptides from Differential Scanning Calorimetry (DSC)

| Peptide | Tm (°C) | ΔH (kcal/mol) | ΔS (kcal/mol·K) | Reference |

| (Pro-Pro-Gly)10 | 41.2 | 41.3 | 0.131 | [7] |

| (Pro-Hyp-Gly)10 | 58.3 | 53.0 | 0.160 | [7] |

| (Pro-Flp-Gly)10 | 91.0 | 45.1 | 0.124 | [7] |

These data clearly indicate that the substitution of proline with (4R)-Flp in the Yaa position of the (Xaa-Yaa-Gly)n repeating unit of collagen model peptides leads to a significant increase in thermal stability. Interestingly, the stabilization by Flp is primarily entropic, whereas the stabilization by hydroxyproline (Hyp) is enthalpic in nature.[7] This is attributed to differences in hydration, with the less hydrated Flp-containing peptide having a smaller entropic cost for folding.[7]

Experimental Protocols

Accurate assessment of the thermodynamic stability of peptides containing this compound requires robust experimental methodologies. The following sections provide detailed protocols for key techniques.

Solid-Phase Peptide Synthesis (SPPS) of (4R)-Flp-Containing Peptides

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide containing a this compound residue.

Materials and Reagents:

-

Fmoc-(4R)-Flp-OH

-

Standard Fmoc-protected amino acids (with acid-labile side-chain protection)

-

Rink Amide resin (or other suitable resin for peptide amides)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a fritted syringe reaction vessel for at least 1 hour.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.

-

Drain and repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

-

Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and a coupling activator such as OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

For Fmoc-(4R)-Flp-OH, a standard coupling time of 2 hours is generally sufficient.[8]

-

Wash the resin with DMF and DCM.

-

Confirm complete coupling using a Kaiser test. If the test is positive, repeat the coupling step.[8]

-

-

Repeat Cycles: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Filter the cleavage solution from the resin beads.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[8]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Circular Dichroism (CD) Spectroscopy for Secondary Structure and Thermal Stability Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of peptides and to determine their thermal stability by monitoring the change in structure as a function of temperature.

Materials and Equipment:

-

Purified peptide

-

Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)

-

CD spectropolarimeter equipped with a temperature controller

-

Quartz cuvette (e.g., 1 mm path length)

Procedure:

-

Sample Preparation:

-

Dissolve the purified peptide in the desired buffer to a final concentration of approximately 0.1-0.2 mg/mL.

-

Prepare a buffer blank with the same buffer used for the peptide solution.

-

Filter or centrifuge the sample to remove any aggregates.

-

-

Instrument Setup:

-

Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up and purge for at least 30 minutes.

-

-

Wavelength Scan:

-

Record a baseline spectrum of the buffer blank in the far-UV region (e.g., 190-260 nm).

-

Record the CD spectrum of the peptide sample under the same conditions.

-

Subtract the buffer baseline from the peptide spectrum.

-

-

Thermal Denaturation:

-

Monitor the CD signal at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helical peptides or the maximum for collagen-like peptides).

-

Increase the temperature at a controlled rate (e.g., 1°C/minute) over a desired range.

-

Record the CD signal as a function of temperature.

-

-

Data Analysis:

-

The raw CD data (in millidegrees) can be converted to mean residue ellipticity ([θ]).

-

The melting temperature (Tm) is determined as the midpoint of the thermal transition curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.

Materials and Equipment:

-

Purified peptide

-

NMR buffer (e.g., phosphate buffer in 90% H2O/10% D2O or 100% D2O)

-

High-field NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve the peptide in the NMR buffer to a concentration of 0.5-5 mM.

-

Adjust the pH of the sample as needed.

-

-

Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

-

1D 1H NMR: Provides a general overview of the peptide's folding state.

-

2D TOCSY (Total Correlation Spectroscopy): Identifies coupled spin systems within each amino acid residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the 3D structure.

-

-

Data Analysis:

-

Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence.

-

Structural Restraints: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.

-

Structure Calculation: Use computational methods to generate a family of 3D structures consistent with the experimental restraints.

-

Differential Scanning Calorimetry (DSC) for Thermodynamic Analysis

DSC directly measures the heat changes that occur in a sample as it is heated or cooled, providing a detailed thermodynamic profile of peptide unfolding.

Materials and Equipment:

-

Purified peptide

-

Dialysis buffer

-

Differential scanning calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze the peptide sample extensively against the buffer that will be used as the reference in the DSC experiment.

-

Determine the accurate concentration of the peptide solution.

-

Degas both the sample and the reference buffer immediately before the experiment.

-

-

Data Acquisition:

-